

M3541's Impact on Homologous Recombination: A Technical Guide

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Compound of Interest

Compound Name: M3541

Cat. No.: B12381934

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of **M3541**, a selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. It elucidates its mechanism of action, specifically focusing on its profound impact on the Homologous Recombination (HR) pathway of DNA double-strand break repair. The guide includes quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.

Executive Summary

M3541 is a highly potent and selective, ATP-competitive small molecule inhibitor of ATM kinase, a central regulator of the cellular response to DNA double-strand breaks (DSBs).^{[1][2]} In preclinical studies, **M3541** demonstrated sub-nanomolar potency in inhibiting ATM kinase activity.^{[2][3]} Its primary mechanism of action involves blocking the ATM-mediated signaling cascade that is critical for the initiation of DSB repair, most notably through the high-fidelity homologous recombination pathway.^{[1][4]} By suppressing HR, **M3541** leads to an accumulation of unrepaired DNA damage, abrogates critical cell-cycle checkpoints, and ultimately induces cancer cell death.^{[4][5]} This mechanism makes **M3541** a powerful sensitizer for DNA-damaging agents like radiotherapy and certain chemotherapies, including PARP and topoisomerase I inhibitors.^{[1][4]} While preclinical data were promising, a Phase I clinical trial was terminated due to a non-optimal pharmacokinetic profile, and further clinical development of **M3541** was not pursued.^{[6][7]} Nevertheless, the study of **M3541** provides a crucial framework for understanding the therapeutic potential of ATM inhibition.

M3541: Potency and Selectivity

M3541 was developed as a potent and highly selective inhibitor of ATM kinase. Its efficacy has been quantified in both biochemical and cellular assays, demonstrating a clear preference for ATM over other related kinases in the PI3K-like kinase (PIKK) family.

Table 1: Potency and Selectivity of **M3541**

Assay Type	Target	Metric	Value	Reference(s)
Biochemical (Cell-Free)	ATM Kinase	IC50	0.25 nM	[2][3]
Cellular (ATM WT cells)	p-CHK2 (Thr68) Inhibition	Mean IC50	71 nM	[5]
Cellular (ATM mutant cells)	p-CHK2 (Thr68) Inhibition	Mean IC50	670 nM	[5]
Kinase Panel Screen	292 Human Kinases	% with IC50 > 100 nM	99.3%	[6]

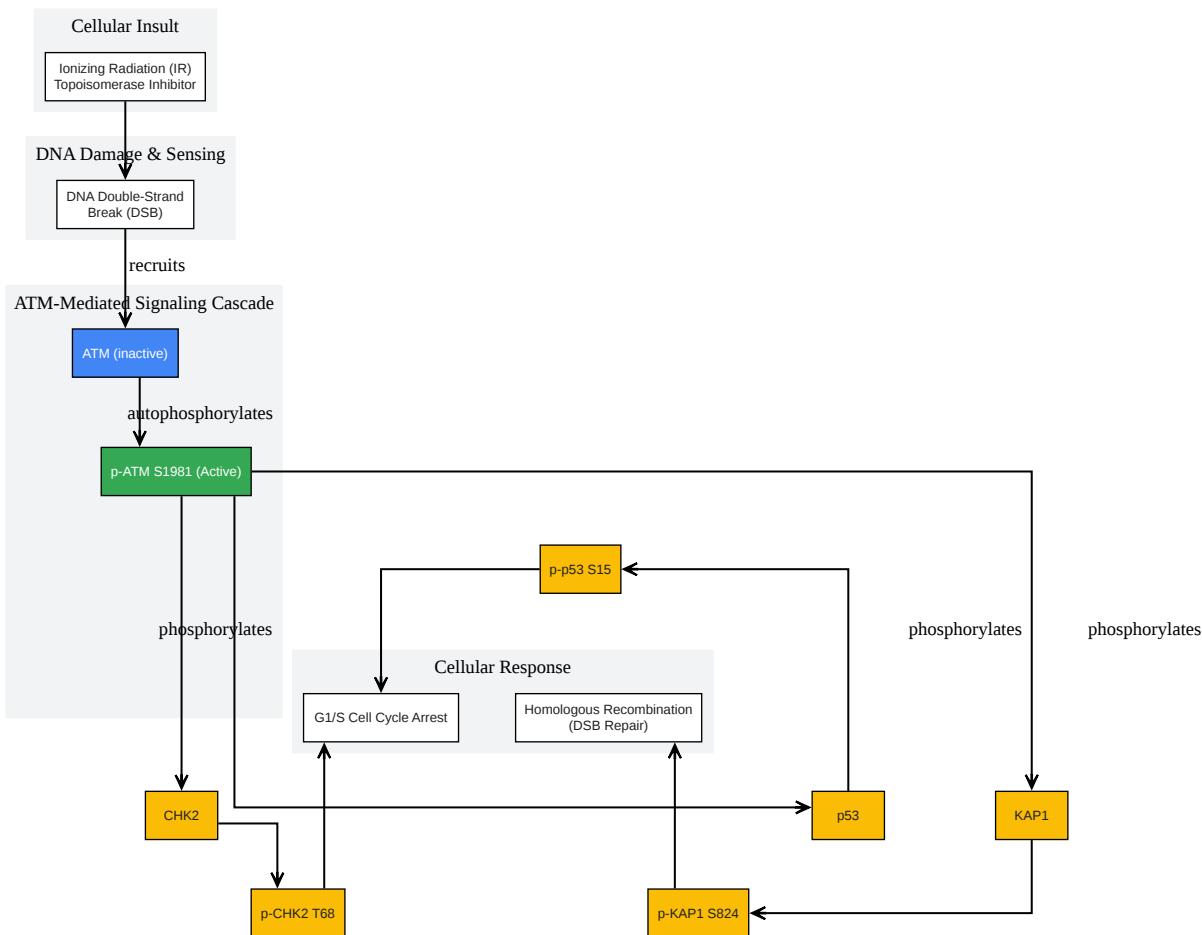
| Cellular (PIKK Family) | ATR, DNA-PK, mTOR | Inhibition | Negligible | [6] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

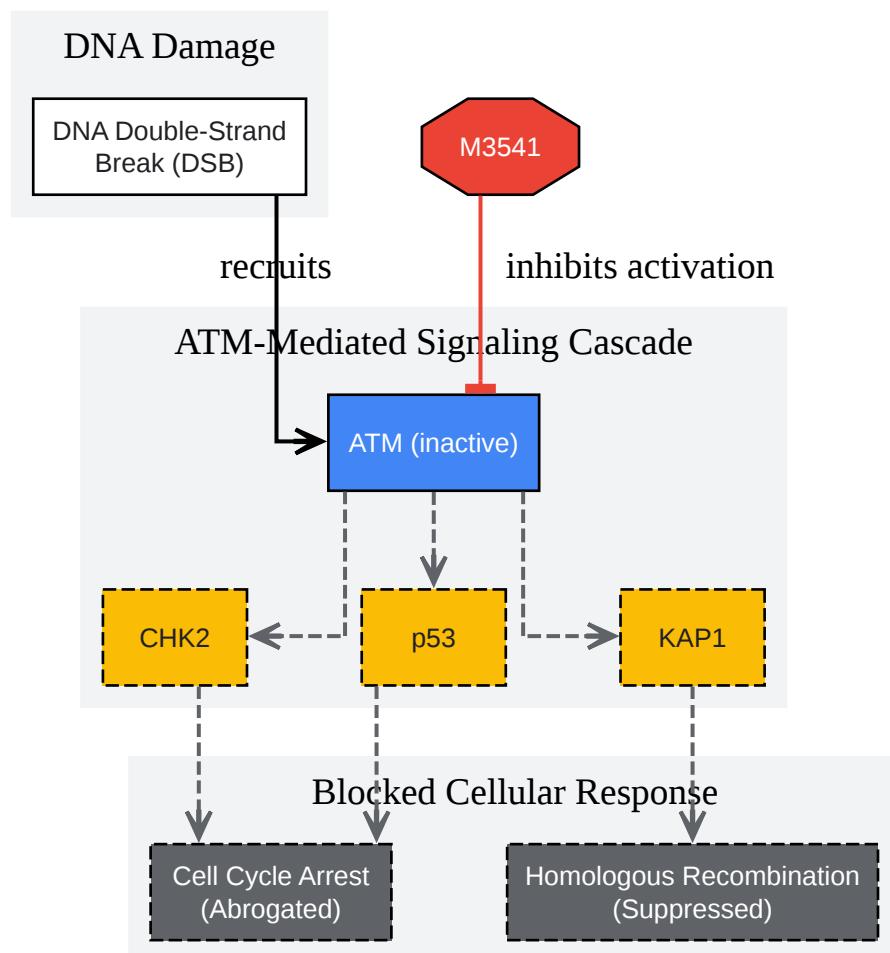
Mechanism of Action: Disrupting the ATM-Mediated DNA Damage Response

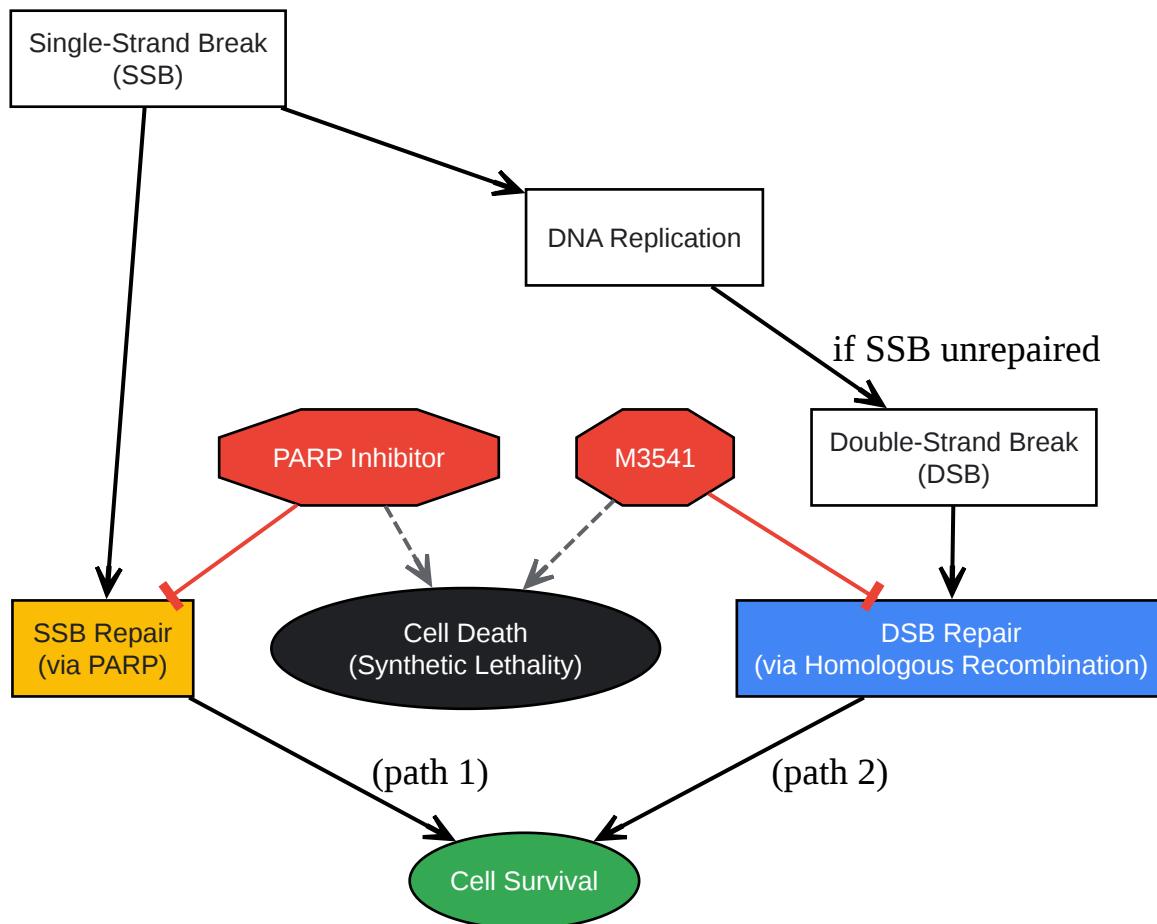
Upon induction of a DNA double-strand break by endogenous or exogenous sources like ionizing radiation (IR), the MRE11-RAD50-NBS1 (MRN) complex recruits ATM to the damage site. This triggers ATM's activation via autophosphorylation at the Serine 1981 residue.[4] Activated ATM then phosphorylates a host of downstream substrates to orchestrate a full DNA Damage Response (DDR), which includes cell cycle arrest and the initiation of repair pathways like homologous recombination.[6][8]

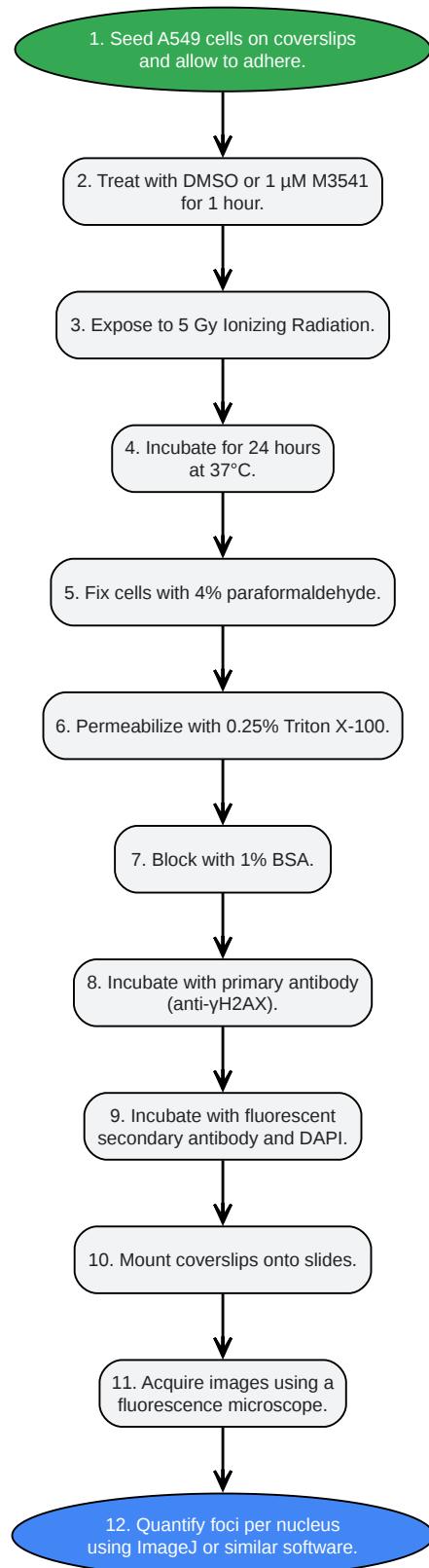
M3541 functions by directly inhibiting the catalytic activity of ATM. This blockade prevents the phosphorylation of key downstream effectors, effectively dismantling the DDR signal before it can be fully established.

[Click to download full resolution via product page](#)**Diagram 1.** Canonical ATM Signaling Pathway in response to DSBs.

M3541 intervenes at the critical activation step. By preventing ATM autophosphorylation, it ensures that downstream substrates remain in their inactive, unphosphorylated state, thereby abrogating the appropriate cellular response to DNA damage.





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